Cas no 926188-73-0 (Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy-)
![Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- structure](https://ja.kuujia.com/scimg/cas/926188-73-0x500.png)
Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy-
-
- インチ: 1S/C12H20N2O2/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3/h4-5,8H,6-7,9,13H2,1-3H3
- InChIKey: NVNKSCOESHKPSQ-UHFFFAOYSA-N
- ほほえんだ: C1(CN)=CC=C(OCCN(C)C)C(OC)=C1
Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58088-10.0g |
{4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl}methanamine |
926188-73-0 | 10g |
$2209.0 | 2023-06-01 | ||
Enamine | EN300-58088-0.1g |
{4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl}methanamine |
926188-73-0 | 0.1g |
$451.0 | 2023-06-01 | ||
Enamine | EN300-58088-0.05g |
{4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl}methanamine |
926188-73-0 | 0.05g |
$431.0 | 2023-06-01 | ||
Enamine | EN300-58088-2.5g |
{4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl}methanamine |
926188-73-0 | 2.5g |
$1008.0 | 2023-06-01 | ||
Enamine | EN300-58088-5.0g |
{4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl}methanamine |
926188-73-0 | 5g |
$1488.0 | 2023-06-01 | ||
Enamine | EN300-58088-0.5g |
{4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl}methanamine |
926188-73-0 | 0.5g |
$493.0 | 2023-06-01 | ||
Enamine | EN300-58088-1.0g |
{4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl}methanamine |
926188-73-0 | 1g |
$513.0 | 2023-06-01 | ||
Enamine | EN300-58088-0.25g |
{4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl}methanamine |
926188-73-0 | 0.25g |
$472.0 | 2023-06-01 |
Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy-に関する追加情報
Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- (CAS No. 926188-73-0): A Comprehensive Overview
Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 926188-73-0, represents a unique blend of functional groups that make it a promising candidate for various biochemical applications. The presence of both methoxy and dimethylamino substituents in its aromatic ring suggests potential interactions with biological targets, making it an intriguing subject for further research.
The chemical structure of Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- can be described as a benzene ring substituted with a methoxy group at the 3-position and an N,N-dimethylamino ethoxy group at the 4-position. This arrangement creates a molecule with both electron-donating and electron-withdrawing effects, which can influence its reactivity and binding properties. The dimethylamino group, in particular, is known for its ability to enhance solubility and bioavailability in drug molecules, while the methoxy group can contribute to metabolic stability.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The structural features of Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- make it a candidate for further exploration in this area. For instance, the combination of the dimethylamino ethoxy group and the methoxy group could potentially interact with neurotransmitter receptors or enzymes involved in synaptic transmission. Preliminary studies have suggested that such compounds may have therapeutic potential in conditions like depression and anxiety disorders.
The synthesis of Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the benzene ring through electrophilic aromatic substitution reactions. The introduction of the methoxy group can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a Lewis acid catalyst. Subsequently, the dimethylamino ethoxy group is introduced via nucleophilic substitution reactions, where an epoxide intermediate reacts with dimethylamine.
The role of computational chemistry in the study of Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to predict the behavior of this compound in various environments. These simulations help in understanding its interactions with biological targets at an atomic level, which is crucial for designing effective drug candidates. Moreover, computational studies have been instrumental in identifying potential side effects and optimizing synthetic routes to improve yield and selectivity.
In vitro studies have begun to reveal the pharmacological profile of Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy-. Initial experiments have shown that this compound exhibits moderate affinity for certain serotonin receptors, suggesting potential activity as an antidepressant agent. Additionally, its interaction with other neurotransmitter systems has been explored using radioligand binding assays. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications.
The future direction of research on Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- includes further investigation into its pharmacokinetic properties and potential clinical applications. Animal models are being utilized to assess its efficacy and safety profile in vivo. If these preclinical studies yield positive results, human clinical trials may follow, paving the way for its use in treating neurological disorders.
The development of new pharmaceuticals often involves a multidisciplinary approach, combining expertise from organic chemistry, pharmacology, biochemistry, and computational science. The study of Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy- exemplifies this collaborative effort. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
In conclusion, Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy-, identified by its CAS number 926188-73-0, is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in treating neurological disorders. As research continues to uncover its pharmacological properties and synthetic possibilities, this compound holds promise for contributing to advancements in medicinal chemistry.
926188-73-0 (Benzenemethanamine, 4-[2-(dimethylamino)ethoxy]-3-methoxy-) 関連製品
- 4105-38-8(2',3',5'-Tri-O-acetyluridine)
- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)
- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)
- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)
- 1904197-23-4(2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide)
- 2228928-06-9(1,5-dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole)
- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)
- 118049-03-9(3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 2757911-90-1(2-(Propan-2-yloxy)ethyl 3-(acetamidomethyl)-5-methylhexanoate)




